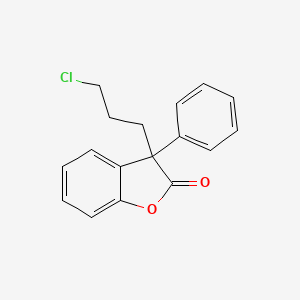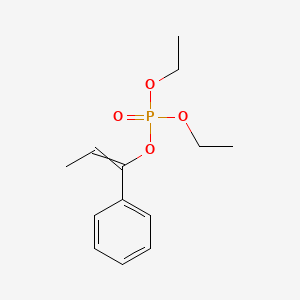![molecular formula C13H16BrNO4 B14724052 Diethyl[(4-bromophenyl)amino]propanedioate CAS No. 5500-48-1](/img/structure/B14724052.png)
Diethyl[(4-bromophenyl)amino]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl[(4-bromophenyl)amino]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a bromophenyl group attached to an amino group, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[(4-bromophenyl)amino]propanedioate typically involves the alkylation of diethyl malonate with an appropriate bromophenylamine derivative. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with the bromophenylamine derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to ensure high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl[(4-bromophenyl)amino]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the initial alkylation reaction.
Hydrochloric Acid: Used for hydrolysis of the ester groups.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Malonic Esters: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Alcohols and Ketones: Formed through reduction and oxidation reactions.
Scientific Research Applications
Diethyl[(4-bromophenyl)amino]propanedioate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Diethyl[(4-bromophenyl)amino]propanedioate involves the formation of reactive intermediates through the activation of the enolate ion. This enolate ion can then participate in various nucleophilic substitution reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the bromophenyl group.
Diethyl [(4-chlorophenyl)amino]propanedioate: Similar structure but with a chlorine atom instead of bromine.
Diethyl [(4-methylphenyl)amino]propanedioate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Diethyl[(4-bromophenyl)amino]propanedioate is unique due to the presence of the bromophenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
5500-48-1 |
|---|---|
Molecular Formula |
C13H16BrNO4 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
diethyl 2-(4-bromoanilino)propanedioate |
InChI |
InChI=1S/C13H16BrNO4/c1-3-18-12(16)11(13(17)19-4-2)15-10-7-5-9(14)6-8-10/h5-8,11,15H,3-4H2,1-2H3 |
InChI Key |
ZCIFMKVPLRIZTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)





![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)


